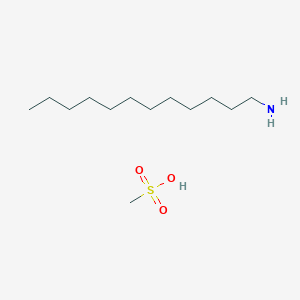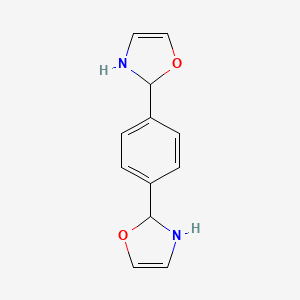
2,2'-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) is a heterocyclic compound that contains two oxazole rings connected by a phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) typically involves the cyclocondensation of terephthalaldehyde with appropriate reagents. One common method involves the reaction of terephthalaldehyde with 2 equivalents of 2-aminoethanol in the presence of a catalytic amount of p-toluenesulfonic acid in boiling ethanol . The reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into other functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenylene ring.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with targets such as caspase 3, NF-KAPPA-B, and P53 protein .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
- 2,2’-(1,3-Phenylene)bis-2-oxazoline
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) is unique due to its specific structural arrangement and the presence of two oxazole rings connected by a phenylene group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84705-72-6 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[4-(2,3-dihydro-1,3-oxazol-2-yl)phenyl]-2,3-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(12-14-6-8-16-12)4-3-9(1)11-13-5-7-15-11/h1-8,11-14H |
InChI Key |
UVWQHTHDTSCYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC=CO2)C3NC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


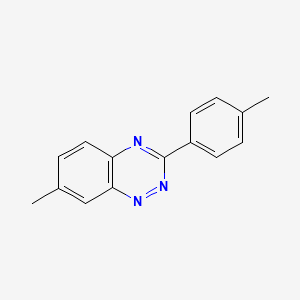



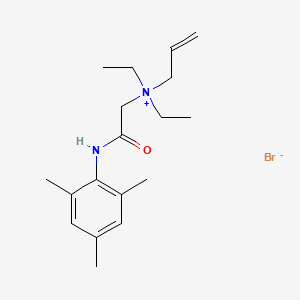
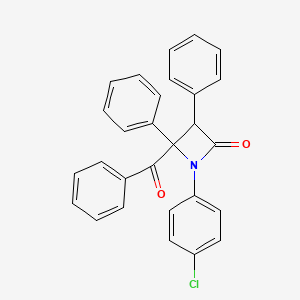
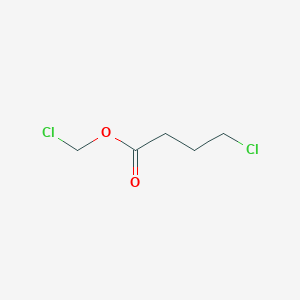
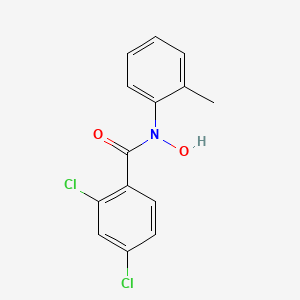
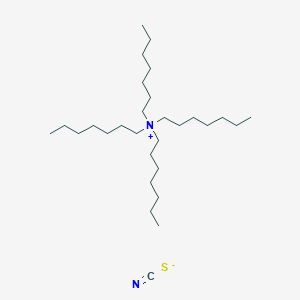
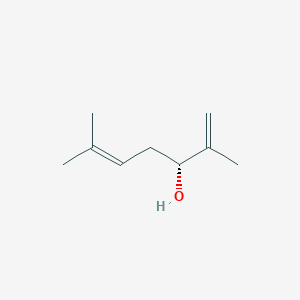

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

